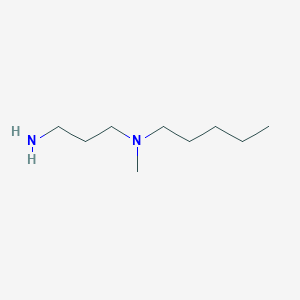
(3-Aminopropyl)(methyl)pentylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Aminopropyl)(methyl)pentylamine is an organic compound with the molecular formula C9H22N2 It is a type of amine, specifically a secondary amine, characterized by the presence of an amino group attached to a propyl chain, a methyl group, and a pentyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)(methyl)pentylamine typically involves the reaction of 3-aminopropylamine with methylpentyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert solvent like toluene or dichloromethane to dissolve the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(3-Aminopropyl)(methyl)pentylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include mild heating and an aqueous medium.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditions involve anhydrous solvents and controlled temperatures.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate; reaction conditions include moderate heating and the use of inert solvents.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary and tertiary amines
Substitution: Substituted amines with various alkyl groups
科学研究应用
(3-Aminopropyl)(methyl)pentylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the manufacture of agrochemicals.
作用机制
The mechanism of action of (3-Aminopropyl)(methyl)pentylamine involves its interaction with various molecular targets, primarily through its amino group. It can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound may also act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds.
相似化合物的比较
Similar Compounds
(3-Aminopropyl)triethoxysilane: Similar in structure but contains a triethoxysilane group instead of a methylpentyl group.
(3-Aminopropyl)methylamine: Lacks the pentyl chain, making it less hydrophobic compared to (3-Aminopropyl)(methyl)pentylamine.
N,N-Dimethyl-1,3-propanediamine: Contains two methyl groups attached to the nitrogen atoms, differing in its substitution pattern.
Uniqueness
This compound is unique due to its specific combination of an amino group, a methyl group, and a pentyl chain, which imparts distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.
属性
分子式 |
C9H22N2 |
|---|---|
分子量 |
158.28 g/mol |
IUPAC 名称 |
N'-methyl-N'-pentylpropane-1,3-diamine |
InChI |
InChI=1S/C9H22N2/c1-3-4-5-8-11(2)9-6-7-10/h3-10H2,1-2H3 |
InChI 键 |
IYORFDMJPMUUQE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCN(C)CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


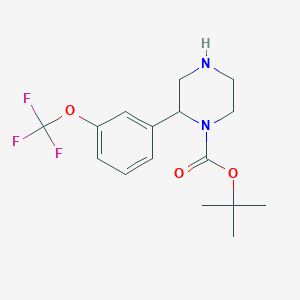

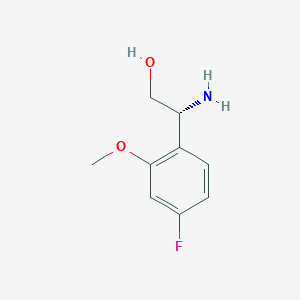
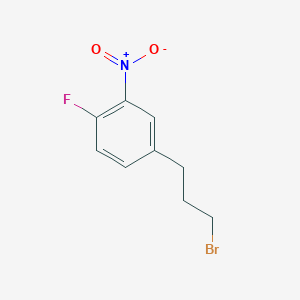
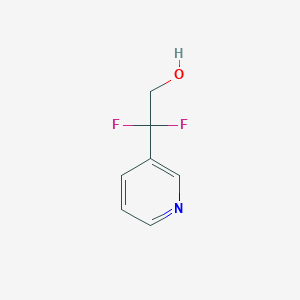
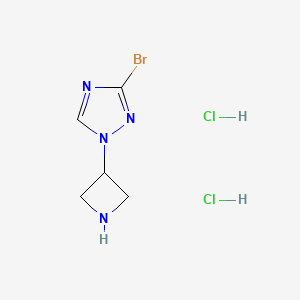
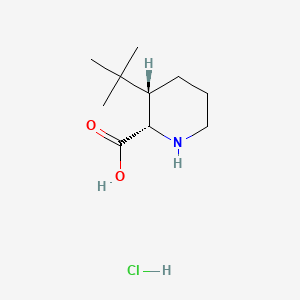
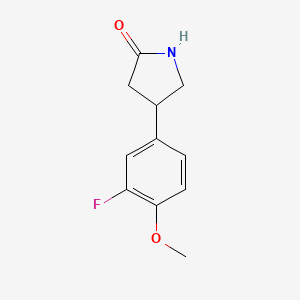
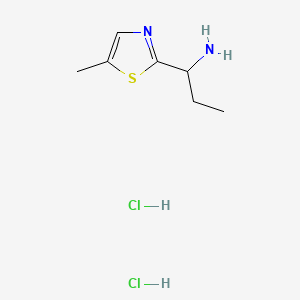
![4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride](/img/structure/B13591433.png)
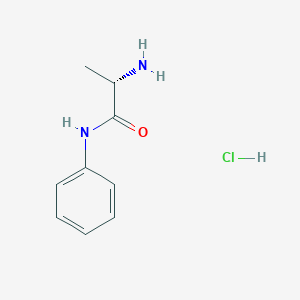
![3-(3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)phenyl)propanoic acid](/img/structure/B13591449.png)
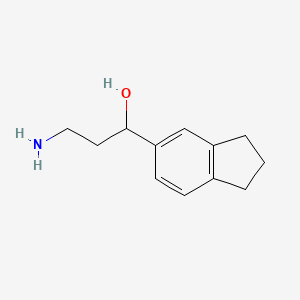
![3-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazolehydrochloride](/img/structure/B13591471.png)
